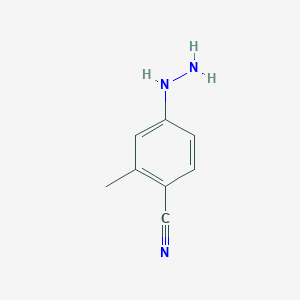
5-(Fluorosulfonyl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Fluorosulfonyl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a fluorosulfonyl group at the 5-position and a carboxylic acid group at the 3-position of the thiophene ring. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Fluorosulfonyl)thiophene-3-carboxylic acid typically involves the introduction of the fluorosulfonyl group and the carboxylic acid group onto the thiophene ring. One common method involves the reaction of thiophene-3-carboxylic acid with a fluorosulfonylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This allows for the efficient and cost-effective production of the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
5-(Fluorosulfonyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorosulfonyl and carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce thiol derivatives. Substitution reactions can result in a wide range of functionalized thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(Fluorosulfonyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(Fluorosulfonyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. The carboxylic acid group may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-3-carboxylic acid: Lacks the fluorosulfonyl group, resulting in different chemical properties and reactivity.
5-Bromothiophene-3-carboxylic acid: Contains a bromine atom instead of a fluorosulfonyl group, leading to different substitution patterns and reactivity.
5-Chlorothiophene-3-carboxylic acid: Similar to the bromine derivative but with chlorine, affecting its chemical behavior.
Uniqueness
The presence of both the fluorosulfonyl and carboxylic acid groups in 5-(Fluorosulfonyl)thiophene-3-carboxylic acid imparts unique chemical properties that are not found in other thiophene derivatives. These functional groups enhance the compound’s reactivity and versatility, making it valuable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C5H3FO4S2 |
|---|---|
Peso molecular |
210.2 g/mol |
Nombre IUPAC |
5-fluorosulfonylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C5H3FO4S2/c6-12(9,10)4-1-3(2-11-4)5(7)8/h1-2H,(H,7,8) |
Clave InChI |
SHKWPLMXKGLQHA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1C(=O)O)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


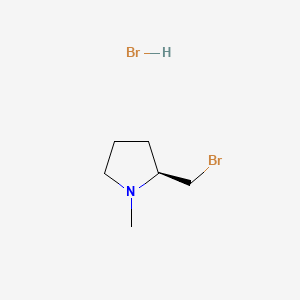
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
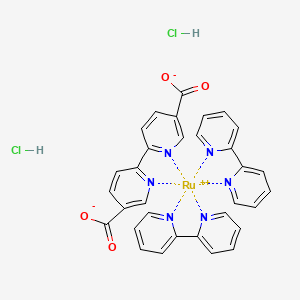
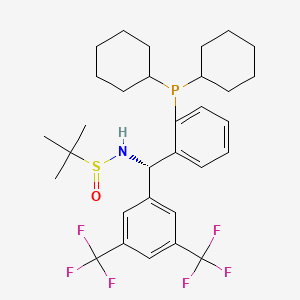
![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
![3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)
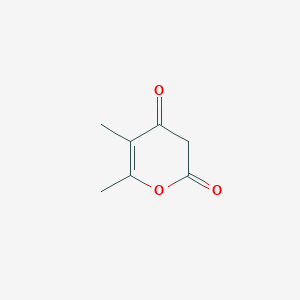
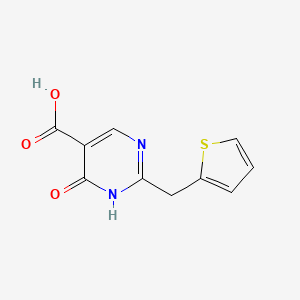
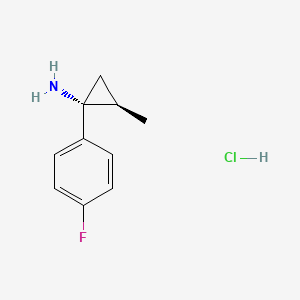
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)
